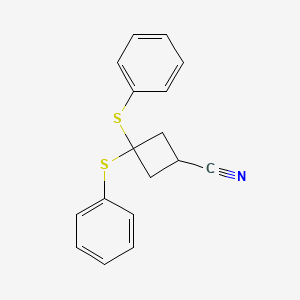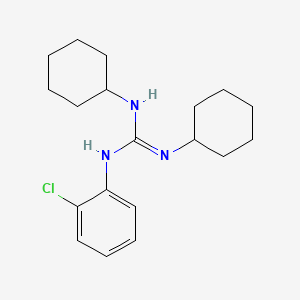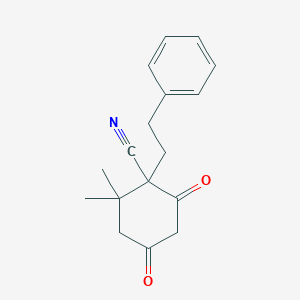![molecular formula C13H11N3 B14356880 3-Cyclopropylpyrimido[1,2-B]indazole CAS No. 90253-56-8](/img/structure/B14356880.png)
3-Cyclopropylpyrimido[1,2-B]indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropylpyrimido[1,2-B]indazole is a heterocyclic compound that belongs to the class of fused nitrogen-containing tricyclic skeletons.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylpyrimido[1,2-B]indazole typically involves the condensation reaction of 3-amino-1H-indazole with various carbonyl compounds. This reaction is often catalyzed by metal catalysts such as copper sulfate pentahydrate, aluminum triflate, or copper acetate . The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol, in the presence of a catalytic amount of acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropylpyrimido[1,2-B]indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Cyclopropylpyrimido[1,2-B]indazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly for monoamine oxidase and phosphodiesterase.
Medicine: Investigated for its anti-cancer properties and potential use in treating neurological disorders.
Wirkmechanismus
The mechanism of action of 3-Cyclopropylpyrimido[1,2-B]indazole involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters and thereby increasing their levels in the brain . This mechanism is crucial for its potential therapeutic effects in treating neurological disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indazole: A simpler indazole derivative with similar pharmacological properties.
2H-Indazole: Another indazole derivative with different tautomeric forms.
3H-Indazole: Known for its stability and biological activity.
Uniqueness
3-Cyclopropylpyrimido[1,2-B]indazole is unique due to its fused tricyclic structure, which imparts distinct chemical and biological properties. Its cyclopropyl group adds to its stability and reactivity, making it a valuable compound for various scientific research applications .
Eigenschaften
CAS-Nummer |
90253-56-8 |
|---|---|
Molekularformel |
C13H11N3 |
Molekulargewicht |
209.25 g/mol |
IUPAC-Name |
3-cyclopropylpyrimido[1,2-b]indazole |
InChI |
InChI=1S/C13H11N3/c1-2-4-12-11(3-1)13-14-7-10(9-5-6-9)8-16(13)15-12/h1-4,7-9H,5-6H2 |
InChI-Schlüssel |
FGKYALOTDCYIAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CN3C(=C4C=CC=CC4=N3)N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14356809.png)
![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-fluorophenyl)benzamide](/img/structure/B14356810.png)



![N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14356850.png)

![N'-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea](/img/structure/B14356853.png)

![2-(Bicyclo[2.2.1]heptan-2-yl)aniline](/img/structure/B14356860.png)
![(1,3-Benzothiazol-2-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14356866.png)

